(±)-2-Methylpiperazine--d7
Description
Significance of Isotopic Labeling in Contemporary Chemistry
Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same number of protons. wikipedia.org This substitution acts as a 'label' that allows scientists to track the molecule through complex chemical reactions, metabolic pathways, or physical processes. wikipedia.orgcreative-proteomics.comstudysmarter.co.uk The key principle is that the isotopically labeled molecule is chemically identical to its unlabeled counterpart, participating in the same reactions at nearly the same rate. creative-proteomics.commetwarebio.com However, the difference in mass, vibrational mode, or nuclear properties (like spin) allows it to be detected and distinguished by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com
The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become a cornerstone of modern research. studysmarter.co.ukmetwarebio.com One of the most significant applications is in quantitative analysis, where an isotopically labeled compound serves as an ideal internal standard. metwarebio.com This method, known as isotope dilution mass spectrometry, enables highly accurate and precise measurement of the concentration of a target analyte in a complex mixture. metwarebio.com
Role of Deuterated Heterocyclic Compounds in Scientific Inquiry
Heterocyclic compounds, which contain rings with at least one atom that is not carbon, are fundamental structural motifs in a vast number of pharmaceuticals and bioactive molecules. nih.govderpharmachemica.comresearchgate.net The piperazine (B1678402) ring, for instance, is a privileged structure found in numerous approved drugs. researchgate.netresearchgate.net When these heterocyclic compounds are deuterated—meaning specific hydrogen atoms are replaced with deuterium—they become invaluable tools in medicinal chemistry and drug development. nih.gov
One major application is in studying drug metabolism. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, means that bonds to deuterium are broken more slowly in enzyme-catalyzed reactions. chemrxiv.org By strategically placing deuterium at sites on a drug molecule that are prone to metabolic oxidation, researchers can slow down its breakdown. chemrxiv.orgnih.gov This can provide insights into metabolic pathways and has been explored as a strategy to improve the pharmacokinetic profiles of drug candidates. nih.govbohrium.com Furthermore, deuterated heterocycles are essential for conducting absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov
Overview of (±)-2-Methylpiperazine--d7 as a Specialized Research Reagent
(±)-2-Methylpiperazine-d7 is the isotopically labeled form of (±)-2-Methylpiperazine, a heterocyclic amine. guidechem.comguidechem.com In this specific compound, seven hydrogen atoms on the piperazine ring and the methyl group have been replaced with deuterium atoms. guidechem.comcdnisotopes.com Its primary and most critical role in scientific research is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com
Because its chemical and physical properties are nearly identical to the non-deuterated (protio) form, (±)-2-Methylpiperazine-d7 behaves in the same way during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be clearly distinguished by a mass spectrometer. This makes it an ideal tool for accurately quantifying its non-deuterated counterpart or derivatives thereof in complex biological or forensic samples. caymanchem.commdpi.com
Physicochemical Properties and Synthesis
The defining characteristic of (±)-2-Methylpiperazine-d7 is its mass, which is intentionally increased by the incorporation of seven deuterium atoms. This mass difference is the basis of its utility in analytical chemistry.
| Property | Value | Reference |
| Chemical Name | (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7 | guidechem.comcdnisotopes.com |
| Synonym | (+/-)-2-methylpiperazine-d7 | guidechem.com |
| CAS Number | 1219802-98-8 | guidechem.comcdnisotopes.com |
| Molecular Formula | C₅H₅D₇N₂ | Calculated |
| Molecular Weight | 107.21 g/mol | Calculated |
| Appearance | White to yellow solid | guidechem.comcdnisotopes.comthermofisher.com |
| Melting Point | 61-63 °C | cdnisotopes.comsigmaaldrich.com |
| Boiling Point | 155 °C (at 763 mmHg) | cdnisotopes.comsigmaaldrich.com |
| Solubility | Soluble in water | cdnisotopes.com |
Note: Physical properties such as melting and boiling points are often reported based on the non-deuterated analog, (±)-2-Methylpiperazine.
The synthesis of (±)-2-Methylpiperazine-d7 is not commonly detailed in primary literature but generally involves isotopic exchange reactions or synthesis from deuterated precursors. One plausible route is the reductive deuteration of precursor molecules. bohrium.com Often, such specialized labeled compounds are synthesized starting from the non-deuterated parent compound, (±)-2-Methylpiperazine, through processes that facilitate hydrogen-deuterium exchange under specific catalytic conditions.
Research Applications of (±)-2-Methylpiperazine-d7
The principal application of (±)-2-Methylpiperazine-d7 is as an internal standard in quantitative mass spectrometry. An internal standard is a known amount of a substance added to a sample to correct for variations in analytical procedures. An ideal internal standard is a stable isotope-labeled version of the analyte itself.
In this role, (±)-2-Methylpiperazine-d7 is used for the precise quantification of drugs or compounds that either are derivatives of 2-methylpiperazine (B152721) or contain this structural moiety. For example, it is the designated internal standard for the quantification of 2-methyl AP-237, a synthetic opioid, in forensic and research settings. caymanchem.com During LC-MS analysis, (±)-2-Methylpiperazine-d7 co-elutes with the target analyte but is detected at a different mass-to-charge ratio (m/z), preventing interference while allowing for accurate normalization of the signal. caymanchem.commdpi.com
The parent compound, 2-methylpiperazine, is a known building block in the synthesis of various pharmaceutical agents. chemicalbook.comcymitquimica.compharmaffiliates.com For instance, it is used in the synthesis of certain diaminoquinazolines, which have been investigated as pathway inhibitors in cancer research. pharmaffiliates.com Consequently, the deuterated analog, (±)-2-Methylpiperazine-d7, is a critical reagent for conducting pharmacokinetic and metabolic studies on any such drug that incorporates the 2-methylpiperazine scaffold.
Comparison of Deuterated and Non-Deuterated Forms
| Feature | (±)-2-Methylpiperazine-d7 | (±)-2-Methylpiperazine | Reference |
| CAS Number | 1219802-98-8 | 109-07-9 | guidechem.comnih.gov |
| Molecular Formula | C₅H₅D₇N₂ | C₅H₁₂N₂ | Calculated, nih.gov |
| Molecular Weight | 107.21 g/mol | 100.16 g/mol | Calculated, sigmaaldrich.comnih.gov |
| Primary Use | Internal standard for quantitative analysis, metabolic tracer | Synthetic building block in pharmaceuticals and agrochemicals | caymanchem.comcymitquimica.compharmaffiliates.com |
| Detection Method | Mass Spectrometry (distinguished by mass) | Standard analytical techniques (GC, LC, NMR) | caymanchem.comnih.gov |
Properties
CAS No. |
1219802-98-8 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
107.208 |
IUPAC Name |
2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |
InChI Key |
JOMNTHCQHJPVAZ-YBFHXMESSA-N |
SMILES |
CC1CNCCN1 |
Synonyms |
(±)-2-Methylpiperazine--d7 |
Origin of Product |
United States |
Synthetic Strategies for ± 2 Methylpiperazine D7 and Analogues
Deuteration Methodologies for Piperazine (B1678402) Scaffolds
The introduction of deuterium (B1214612) into the piperazine ring can be achieved through several distinct approaches, each with its own advantages and limitations. These methods range from direct exchange reactions on the pre-formed piperazine core to the construction of the ring from deuterated precursors.
Direct Catalytic Deuteration Approaches
Direct catalytic hydrogen isotope exchange (HIE) represents an efficient method for incorporating deuterium into N-heterocycles. Iridium-based catalysts have shown particular promise in this area. For instance, iridium(I) N-heterocyclic carbene (NHC)/phosphine complexes can facilitate the selective deuteration of various N-heterocycles. acs.orgresearchgate.net The use of N-protecting groups can direct the C-H activation, allowing for regioselective deuterium labeling. acs.orgresearchgate.net While much of the research has focused on heteroaromatic systems like indoles and pyrroles, the principles can be extended to saturated heterocycles like piperazine. acs.orgresearchgate.net
Another approach involves a Lewis acid-catalyzed deuteration of β-amino C-H bonds. nih.gov This method utilizes a catalyst system, such as B(C₆F₅)₃, in conjunction with a deuterium source like acetone-d₆. nih.gov The reaction proceeds through the formation of an enamine intermediate, which is then deuterated. nih.gov This strategy has been successfully applied to a variety of cyclic amines, including piperazine derivatives, achieving high levels of deuterium incorporation. nih.gov
| Catalyst System | Deuterium Source | Key Features |
| Iridium(I) NHC/phosphine complexes | D₂ gas | High selectivity, directed by N-protecting groups. acs.orgresearchgate.net |
| B(C₆F₅)₃ / N-alkylamine | Acetone-d₆ | Targets β-amino C-H bonds, proceeds via an enamine intermediate. nih.gov |
Stereoselective Deuteration Techniques
Achieving stereoselectivity in the deuteration of piperazine scaffolds is a more complex challenge. Methods for the regio- and stereoselective synthesis of deuterated piperidines, which are structurally related to piperazines, are still under development. nih.gov One strategy involves the chemo-enzymatic dearomatization of activated pyridines, which can be adapted to produce stereo-defined piperidines. nih.gov This approach combines chemical synthesis with biocatalysis, utilizing enzymes like amine oxidases and ene-imine reductases to control stereochemistry. nih.gov While not directly demonstrated for 2-methylpiperazine (B152721), such chemo-enzymatic cascades offer a promising avenue for the synthesis of chiral deuterated piperazines.
Recent advancements in asymmetric catalysis have also opened doors to the synthesis of chiral deuterated compounds. rsc.org These methods often involve reductive deuteration or H/D exchange in the presence of a chiral catalyst. rsc.org For example, a catalytic asymmetric strategy combining H/D exchange and 1,3-dipolar cycloaddition has been developed for the synthesis of enantioenriched α-deuterated pyrrolidines. nih.gov Similar principles could potentially be applied to the asymmetric deuteration of piperazine precursors.
Precursor-Based Deuterium Incorporation
An alternative to direct deuteration is the construction of the piperazine ring from deuterated building blocks. This method offers precise control over the location and number of deuterium atoms. A common strategy involves the reduction of amide or imide precursors with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). usask.ca For example, the synthesis of deuterated trifluoperazine (B1681574) and fluphenazine, which contain a piperazine moiety, has been achieved by reducing suitable amide and imide intermediates with LiAlD₄. usask.ca This approach allows for the introduction of deuterium atoms at specific positions within the piperazine ring. usask.ca
Another precursor-based method involves building the piperazine ring stepwise. For instance, [2H₄]- and [2H₆]fluphenazine have been prepared by constructing the piperazine ring on a propyl side chain, followed by the introduction of deuterium via LiAlD₄ reduction of an intermediate imide. usask.ca This modular approach provides flexibility in the synthesis of specifically labeled analogues.
| Precursor Type | Deuterating Agent | Key Features |
| Amide/Imide | Lithium aluminum deuteride (LiAlD₄) | Allows for specific labeling of the piperazine ring. usask.ca |
| Stepwise construction | Lithium aluminum deuteride (LiAlD₄) | Modular approach for precise deuterium placement. usask.ca |
Enantioselective Synthesis of Chiral Deuterated Methylpiperazines
The synthesis of enantiopure deuterated 2-methylpiperazine presents the dual challenge of controlling both the isotopic labeling and the stereochemistry at the C2 position.
Resolution Techniques for (±)-2-Methylpiperazine-d7
Classical resolution of a racemic mixture is a viable strategy for obtaining enantiomerically pure (±)-2-Methylpiperazine-d7. This involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. Optically active tartaric acid is a commonly used resolving agent for 2-methylpiperazine. google.com The process involves reacting (±)-2-methylpiperazine with either L- or D-tartaric acid to form diastereomeric tartrate salts that exhibit different solubilities, allowing for their separation. google.com This method can be applied to the deuterated analogue to separate the (R)- and (S)-enantiomers. Chiral high-performance liquid chromatography (HPLC) also presents a powerful technique for the separation of enantiomers.
Asymmetric Synthesis Routes to Enantiopure Deuterated Variants
Asymmetric synthesis offers a more direct route to enantiopure deuterated 2-methylpiperazines, avoiding the need for resolution. One approach is to start from a chiral precursor. For example, the synthesis of (R)-(+)-2-methylpiperazine has been accomplished using (R)-(-)-phenylglycinol as a chiral auxiliary. This involves condensation with an appropriate building block, followed by cyclization to form a protected 2-oxopiperazine intermediate with the desired stereochemistry. Subsequent reduction and deprotection would yield the chiral 2-methylpiperazine. Incorporating a deuterated building block or performing a deuteration step during this synthesis would lead to the desired enantiopure deuterated product.
Another strategy is the catalytic asymmetric allylic alkylation of piperazin-2-ones. This method has been used to synthesize highly enantioenriched α-tertiary piperazin-2-ones. nih.gov By analogy, a similar approach could be developed for the synthesis of chiral 2-methylpiperazin-2-one, which could then be reduced to the corresponding chiral 2-methylpiperazine. The introduction of deuterium could be achieved by using a deuterated starting material or by performing a deuteration step on an intermediate.
Recent developments in the enantioselective hydrogenation of N-heteroaromatic compounds also provide a potential pathway. rsc.org While challenging, the asymmetric hydrogenation of a suitably substituted pyrazine (B50134) precursor in the presence of a chiral catalyst and a deuterium source could, in principle, yield an enantiopure deuterated 2-methylpiperazine.
Optimization of Synthetic Pathways for Isotopic Purity and Yield
Process Chemistry Considerations for Deuterated Compounds
The industrial synthesis of deuterated compounds presents unique challenges compared to their non-deuterated counterparts. digitellinc.com A critical factor is the management of the deuterium source and the prevention of isotopic dilution throughout the synthetic sequence.
Key Considerations:
Choice of Deuterating Reagent: The selection of the deuterium source is fundamental. Common sources include deuterium gas (D₂), heavy water (D₂O), deuterated solvents, and deuterated reagents like sodium borodeuteride or lithium aluminum deuteride. youtube.com The choice depends on the specific reaction, cost, and the desired position of the deuterium labels. For instance, hydrogen isotope exchange (HIE) reactions often use D₂O or deuterated solvents, sometimes catalyzed by metals, to replace specific C-H bonds with C-D bonds. researchgate.net
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a slower rate of reaction for processes involving C-D bond cleavage. musechem.com This phenomenon, known as the deuterium kinetic isotope effect (DKIE), must be factored into process optimization. musechem.comjuniperpublishers.com Reaction times, temperatures, and catalyst loadings may need to be adjusted to achieve comparable conversion rates to the non-deuterated synthesis.
Isotopic Dilution: Preventing the loss of isotopic enrichment is paramount. Any source of protium (B1232500) (¹H), such as moisture in the air, residual protons in solvents, or acidic/basic workup steps using non-deuterated reagents, can lead to back-exchange and reduce the final isotopic purity. Therefore, syntheses are often conducted under anhydrous conditions in closed systems.
Analytical Monitoring: In-process monitoring is crucial for optimizing deuteration reactions. Techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. rsc.org ESI-HRMS allows for rapid characterization of isotopic purity by distinguishing between H/D isotopolog ions. nih.govresearchgate.net NMR spectroscopy confirms the specific positions of the deuterium atoms within the molecule. rsc.org
Flow Chemistry: Modern approaches like continuous flow chemistry are being explored for the synthesis of deuterated compounds. colab.wsnih.gov Flow reactors can offer precise control over reaction parameters, rapid mixing, and enhanced safety, which can be beneficial for optimizing deuteration efficiency and minimizing isotopic scrambling. colab.ws
The following table summarizes key process considerations and their impact on the synthesis of deuterated compounds.
| Consideration | Impact on Synthesis | Optimization Strategy |
| Deuterium Source | Determines cost, reaction compatibility, and potential isotopic enrichment. | Select reagent based on the specific transformation (e.g., D₂ for reduction, deuterated base for H-D exchange). youtube.com |
| Kinetic Isotope Effect (KIE) | Can lead to slower reaction rates and incomplete conversion. musechem.com | Increase reaction temperature, prolong reaction time, or use a more active catalyst. |
| Isotopic Dilution | Reduces final isotopic purity and product quality. | Use anhydrous solvents, perform reactions under an inert atmosphere, and use deuterated reagents for workup where necessary. |
| Reaction Conditions | Temperature, pressure, and catalysts can influence selectivity and isotopic scrambling. | Systematically screen conditions to maximize deuterium incorporation while minimizing side reactions. |
| Purification | Separation of isotopologues from the desired product is often impossible. | Focus on maximizing isotopic purity during the reaction itself, as purification cannot typically improve it. youtube.com |
Impurity Profiling in Deuterated Methylpiperazine Synthesis
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the final product. lgcstandards.com For deuterated compounds like (±)-2-Methylpiperazine-d7, impurity profiling encompasses both conventional process-related impurities and those unique to isotopically labeled syntheses.
Isotopic Impurities:
The most significant and unavoidable impurities in a deuterated synthesis are isotopologues—molecules with a lower degree of deuteration than the target compound. It is practically impossible to synthesize a 100% isotopically pure compound. digitellinc.com The primary goal is to maximize the percentage of the desired d7 species and minimize the presence of d0 through d6 species.
Source: Incomplete deuteration at one or more of the seven targeted positions. This can result from insufficient reaction time, a suboptimal deuterating agent, or unintended H/D exchange.
Process-Related Impurities:
These are impurities that would also be relevant in the synthesis of non-deuterated 2-methylpiperazine. They can originate from starting materials, reagents, or side reactions. For example, if the synthesis involves the reduction of a pyrazine ring, impurities could include partially reduced intermediates or over-reduced products. If a protecting group strategy is used, impurities related to incomplete deprotection could be present. chemicalbook.commdpi.com
Reagent-Related Impurities:
Impurities can also be introduced from the deuterated reagents themselves or arise from their side reactions. For example, deuterated solvents or bases might contain their own set of impurities that could be incorporated into the final product.
The table below outlines potential impurities in the synthesis of (±)-2-Methylpiperazine-d7.
| Impurity Type | Specific Example(s) | Potential Origin | Recommended Analytical Method |
| Isotopic Impurities | (±)-2-Methylpiperazine-d6, -d5, etc. | Incomplete deuteration or H/D back-exchange. | High-Resolution Mass Spectrometry (HRMS) rsc.org |
| Starting Material | Unreacted precursors (e.g., deuterated alanine (B10760859) analogue, ethylenediamine-d4). | Incomplete reaction conversion. | Liquid Chromatography (LC), Gas Chromatography (GC) |
| Intermediates | Partially cyclized products or protected intermediates. | Incomplete reaction or incomplete deprotection. | LC-MS, GC-MS lgcstandards.com |
| Side-Products | Isomeric byproducts, over-alkylation products. | Non-selective reactions, competing reaction pathways. | LC-MS/MS, NMR nih.gov |
| Reagent-Related | Impurities from the deuterating agent (e.g., from D₂O or NaBD₄). | Purity of the isotopic labeling reagent. | Varies by reagent; typically specified by the supplier. |
Effective impurity profiling requires the use of orthogonal analytical techniques, primarily LC-MS/MS and NMR, to identify, quantify, and control all potential impurities, ensuring the final product meets stringent quality standards. lgcstandards.comnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of ± 2 Methylpiperazine D7
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For isotopically labeled compounds like (±)-2-Methylpiperazine-d7, a combination of NMR techniques, including direct detection of the deuterium (B1214612) nucleus and analysis of the effects of deuteration on the ¹H and ¹³C spectra, provides a comprehensive structural picture.
Deuterium NMR (²H NMR) for Isotopic Localization
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule, offering unambiguous confirmation of isotopic labeling. Since the chemical shift ranges of ¹H and ²H are virtually identical, the positions of deuterium atoms can be precisely located. A sample for ²H NMR is typically prepared in a non-deuterated solvent to avoid overwhelming solvent signals. toray.jp
For (±)-2-Methylpiperazine-d7, the ²H NMR spectrum would be expected to show signals corresponding to the deuterated positions: the methyl group (-CD₃) and the piperazine (B1678402) ring protons that have been substituted with deuterium. The localization of these signals would confirm the specific placement of the seven deuterium atoms as defined by the compound's structure. While specific experimental ²H NMR data for (±)-2-Methylpiperazine-d7 is not widely published, the technique remains the definitive method for verifying the position and success of the deuteration process.
Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Chemical Shift Analysis
The analysis of ¹H and ¹³C NMR spectra provides foundational information about the carbon-hydrogen framework of a molecule. In the case of (±)-2-Methylpiperazine-d7, comparing its spectra to those of its non-deuterated analog, (±)-2-Methylpiperazine, reveals the specific sites of deuteration.
¹H NMR Analysis: In the ¹H NMR spectrum of (±)-2-Methylpiperazine-d7, the signals corresponding to protons at the deuterated positions would be absent or significantly reduced in intensity. The spectrum of the non-deuterated compound shows a complex multiplet for the piperazine ring protons and a doublet for the methyl group protons. chemicalbook.com For the d7 isotopologue, the disappearance of the methyl signal and four of the ring proton signals would confirm the labeling pattern. The remaining protons on the piperazine ring would likely exhibit simplified splitting patterns due to the absence of coupling to the adjacent deuterons.
¹³C NMR Analysis: In the ¹³C NMR spectrum, carbons directly bonded to deuterium atoms exhibit two key effects: a small upfield isotopic shift and splitting of the signal into a multiplet due to one-bond carbon-deuterium (¹³C-²H) coupling. The ¹³C NMR spectrum of non-deuterated 2-methylpiperazine (B152721) shows distinct signals for the methyl carbon and the four unique carbons of the piperazine ring. chemicalbook.com For (±)-2-Methylpiperazine-d7, the signal for the -CD₃ carbon would appear as a multiplet (typically a 1:3:6:7:6:3:1 septet, though often appearing as a broadened multiplet) due to coupling with the three deuterium atoms. Similarly, the signals for the deuterated ring carbons would show characteristic splitting patterns (typically 1:1:1 triplets for -CD- groups and 1:2:1 triplets for -CD₂- groups).
The following table summarizes the expected and reported chemical shifts for 2-methylpiperazine.
| Atom | ¹H Chemical Shift (ppm) (for C₅H₁₂N₂) chemicalbook.com | ¹³C Chemical Shift (ppm) (for C₅H₁₂N₂) chemicalbook.com | Expected Observation in (±)-2-Methylpiperazine-d7 |
| CH₃ | ~1.00 (d) | ~19.0 | ¹H: Signal absent. ¹³C: Signal is a multiplet with an isotopic shift. |
| C2-H | ~2.35 (m) | ~52.0 | ¹H: Signal absent. ¹³C: Signal is a multiplet with an isotopic shift. |
| C3-H₂ | ~2.70-2.82 (m) | ~47.0 | ¹H: Signal absent. ¹³C: Signal is a multiplet with an isotopic shift. |
| C5-H₂ | ~2.90 (m) | ~57.0 | ¹H: Signal may be present or absent depending on deuteration pattern. ¹³C: Signal may be a multiplet or a singlet. |
| C6-H₂ | ~2.95 (m) | ~50.0 | ¹H: Signal may be present or absent depending on deuteration pattern. ¹³C: Signal may be a multiplet or a singlet. |
| N1-H, N4-H | ~1.96 (br s) | N/A | ¹H: Signal may be present or absent depending on deuteration pattern. |
Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and experimental conditions. The notation 'd' indicates a doublet, 'm' a multiplet, and 'br s' a broad singlet.
Multidimensional NMR Techniques for Conformational Studies
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning proton and carbon signals unequivocally and for studying the conformational dynamics of cyclic systems like the piperazine ring. rsc.org
The piperazine ring typically adopts a chair conformation to minimize steric strain. In 2-methylpiperazine, this leads to two possible chair conformers where the methyl group is either in an axial or an equatorial position. These conformers can interconvert via ring flipping. rsc.org
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the remaining protons in the (±)-2-Methylpiperazine-d7 molecule. This would help to definitively assign the signals of the non-deuterated positions on the piperazine ring.
HSQC: An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This would be used to assign the carbon signals corresponding to the remaining C-H bonds in the molecule.
NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation (axial vs. equatorial methyl group) and the stereochemical relationships within the molecule.
Studies on similar 2-substituted piperazines have shown that the conformational preference can be influenced by factors like N-substitution and solvent. rsc.org These advanced NMR techniques would be essential to fully characterize the three-dimensional structure and conformational dynamics of (±)-2-Methylpiperazine-d7 in solution.
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Current time information in Bangalore, IN. This is particularly important for confirming the successful synthesis of an isotopically labeled compound.
The molecular formula of (±)-2-Methylpiperazine-d7 is C₅H₅D₇N₂. The theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ of (±)-2-Methylpiperazine | C₅H₁₃N₂⁺ | 101.1073 |
| [M+H]⁺ of (±)-2-Methylpiperazine-d7 | C₅H₆D₇N₂⁺ | 108.1513 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. researchgate.net
The fragmentation of piperazine derivatives typically involves cleavage of the C-N bonds within the ring and the bonds to any substituents. researchgate.net For (±)-2-Methylpiperazine-d7, the MS/MS spectrum would be expected to show a series of fragment ions that have lost neutral fragments containing deuterium. For example, the loss of a deuterated methyl radical (•CD₃) or the cleavage of the piperazine ring to produce smaller deuterated fragments would provide definitive evidence for the location of the deuterium labels.
A plausible fragmentation pathway for the protonated molecule would involve characteristic losses that confirm the structure:
Loss of a deuterated methyl group: A key fragmentation would be the loss of the -CD₃ group.
Ring cleavage: Cleavage across the piperazine ring would lead to several characteristic fragment ions. The masses of these fragments would be shifted by the presence of deuterium atoms compared to the non-deuterated analog, allowing for the mapping of the deuteration sites within the ring.
By analyzing the mass shifts in the fragment ions between the deuterated and non-deuterated compound, the specific sites of isotopic labeling can be confirmed, complementing the data obtained from NMR spectroscopy.
Isotope Ratio Mass Spectrometry for Purity Assessment
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly sensitive technique used to determine the relative abundance of isotopes in a sample. For isotopically labeled compounds such as (±)-2-Methylpiperazine-d7, IRMS is a critical tool for assessing isotopic purity and enrichment. The technique provides precise information on the distribution of deuterated and non-deuterated isotopologues.
The fundamental principle of IRMS in this context involves the ionization of the sample and the subsequent separation of the resulting ions based on their mass-to-charge (m/z) ratio. chemistryworld.com For hydrogen isotope analysis, this typically involves converting the hydrogen in the organic compound into hydrogen gas (H₂), which is then introduced into the mass spectrometer. lgcstandards.com The instrument measures the ion currents corresponding to different isotopic species, such as H₂⁺ (m/z = 2) and HD⁺ (m/z = 3), to determine the D/H ratio with high precision. clinisciences.com
In the purity assessment of (±)-2-Methylpiperazine-d7, the analysis would focus on quantifying the abundance of the fully deuterated (d7) molecule relative to partially deuterated (d1-d6) and non-deuterated (d0) versions. This analysis confirms the success of the isotopic labeling process and quantifies the isotopic enrichment. High-resolution mass spectrometry can distinguish between these isotopologues by their precise mass differences. A high percentage of the d7 species indicates high isotopic purity.
Detailed Research Findings:
A typical purity assessment for a commercially available lot of (±)-2-Methylpiperazine-d7 would aim to confirm an isotopic purity of over 98%. The mass spectrum would show a dominant molecular ion peak corresponding to the d7 species. Smaller peaks corresponding to d6 or other minor isotopologues might be present in trace amounts. The relative intensities of these peaks are used to calculate the isotopic distribution. For instance, a certificate of analysis for a similar deuterated piperazine compound showed a d8 species at 98.21% purity, with the d7 species present at 1.27%. biomall.in
Table 1: Illustrative Isotope Ratio Mass Spectrometry Data for Purity Assessment of (±)-2-Methylpiperazine-d7 This table is a representative example based on typical specifications for high-purity deuterated compounds and does not represent actual experimental data for this specific compound.
| Isotopologue | Molecular Formula | Theoretical Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| d0 | C₅H₁₂N₂ | 100.1000 | < 0.1 |
| d1 | C₅H₁₁DN₂ | 101.1063 | < 0.2 |
| d2 | C₅H₁₀D₂N₂ | 102.1126 | < 0.3 |
| d3 | C₅H₉D₃N₂ | 103.1188 | < 0.5 |
| d4 | C₅H₈D₄N₂ | 104.1251 | < 0.5 |
| d5 | C₅H₇D₅N₂ | 105.1314 | < 1.0 |
| d6 | C₅H₆D₆N₂ | 106.1376 | ~ 1.5 |
| d7 | C₅H₅D₇N₂ | 107.1439 | > 98.0 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. unito.it These methods are particularly powerful for the structural elucidation of isotopically labeled compounds due to the predictable shifts in vibrational frequencies upon isotopic substitution.
Infrared (IR) Spectroscopy for Functional Group Identification and Isotopic Shifts
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. medchemexpress.com It is an invaluable tool for identifying functional groups. In (±)-2-Methylpiperazine-d7, the key functional groups are the secondary amine (N-H, which becomes N-D) and aliphatic C-H (which becomes C-D) bonds within a heterocyclic ring structure.
The substitution of hydrogen with the heavier deuterium isotope (mass ≈ 2 amu vs. 1 amu) results in a significant and predictable decrease in the vibrational frequency of the corresponding bond, as the frequency is inversely proportional to the square root of the reduced mass of the vibrating system. chemie-brunschwig.ch
Detailed Research Findings:
For a standard, non-deuterated secondary amine like piperazine, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. chemie-brunschwig.chmdpi.com Upon deuteration, this N-H bond becomes an N-D bond. The corresponding N-D stretching frequency is expected to shift to a lower wavenumber, typically around 2400-2500 cm⁻¹. mdpi.com This significant shift provides clear evidence of successful deuteration at the nitrogen atom.
Similarly, the aliphatic C-H stretching vibrations, which occur in the 2850-3000 cm⁻¹ range in the non-deuterated compound, will be replaced by C-D stretching vibrations in the d7-analog. chemsrc.com These C-D stretches are expected in the 2100-2250 cm⁻¹ region. Bending vibrations (scissoring, wagging) also experience a downward shift upon deuteration. For example, the N-H bending vibration (amide II band in related structures) shifts to a lower frequency upon deuteration. lgcstandards.com
Table 2: Comparison of Expected IR Absorption Frequencies (cm⁻¹) for (±)-2-Methylpiperazine and (±)-2-Methylpiperazine-d7 This table presents expected vibrational frequencies based on established principles of isotopic substitution and data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Range for (±)-2-Methylpiperazine (d0) (cm⁻¹) | Expected Range for (±)-2-Methylpiperazine-d7 (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Absent |
| N-D Stretch | Deuterated Amine | Absent | 2400 - 2550 |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2970 | Absent (for deuterated positions) |
| C-D Stretch | Deuterated Aliphatic | Absent | 2100 - 2250 |
| N-H Bend | Secondary Amine | 1550 - 1650 | Absent |
| N-D Bend | Deuterated Amine | Absent | ~1100 - 1200 |
| C-H Bend | Aliphatic (CH₂, CH₃) | 1370 - 1470 | Absent (for deuterated positions) |
| C-D Bend | Deuterated Aliphatic | Absent | 950 - 1100 |
| C-N Stretch | Amine | 1020 - 1250 | 1000 - 1220 (minor shift) |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. medchemexpress.com It relies on changes in the polarizability of a molecule during a vibration. unito.it Raman spectra are often used to generate a unique "molecular fingerprint" that can be used for identification and structural analysis. Vibrations that are symmetric and involve less polar bonds (like C-C) tend to be strong in Raman spectra, whereas asymmetric vibrations of polar bonds are strong in IR.
For (±)-2-Methylpiperazine-d7, Raman spectroscopy would clearly reveal the consequences of deuteration. The piperazine ring itself has several characteristic vibrational modes. The substitution of hydrogen with deuterium affects the entire vibrational landscape of the molecule, leading to a unique Raman fingerprint for the d7-isotopologue.
Detailed Research Findings:
In the Raman spectrum of non-deuterated piperazine and its derivatives, the C-H stretching vibrations are prominent in the 2800-3000 cm⁻¹ region. chemsrc.com The deuterated analog would instead show strong C-D stretching bands around 2100-2250 cm⁻¹. This region of the Raman spectrum is often called the "cell-silent region" in biological studies because endogenous molecules have few vibrations here, making C-D bonds excellent Raman probes.
The N-H stretching mode, while sometimes weak in Raman, would also be replaced by the N-D stretch at a lower frequency. The ring breathing modes and other skeletal vibrations of the piperazine ring would also shift, although to a lesser extent than the stretching modes directly involving deuterium. These collective shifts create a distinct fingerprint region (typically 400-1800 cm⁻¹) that is unique to the (±)-2-Methylpiperazine-d7 structure. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign these complex vibrational modes for both the parent and deuterated molecules. chemsrc.com
Table 3: Comparison of Expected Raman Shifts (cm⁻¹) for (±)-2-Methylpiperazine and (±)-2-Methylpiperazine-d7 This table presents expected Raman shifts based on established spectroscopic principles and data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Range for (±)-2-Methylpiperazine (d0) (cm⁻¹) | Expected Range for (±)-2-Methylpiperazine-d7 (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3250 - 3450 | Absent |
| N-D Stretch | Deuterated Amine | Absent | 2350 - 2500 |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2970 | Absent (for deuterated positions) |
| C-D Stretch | Deuterated Aliphatic | Absent | 2100 - 2250 |
| Ring Breathing/Skeletal | Piperazine Ring | 800 - 1200 | Shifted to lower wavenumbers |
| C-C Stretch | Aliphatic | 800 - 1050 | Shifted to lower wavenumbers |
| C-N Stretch | Amine | 1000 - 1200 | Shifted to lower wavenumbers |
Mechanistic Investigations Employing ± 2 Methylpiperazine D7 As a Chemical Probe
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling
Deuterium labeling is a cornerstone technique for investigating the sequence of bond-breaking and bond-forming events that constitute a chemical reaction. By introducing deuterium at specific positions, researchers can gain profound insights into reaction intermediates and transition states.
The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates compared to their non-labeled counterparts. libretexts.org This effect is particularly pronounced when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction, known as a primary KIE. portico.org
The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. portico.org Consequently, if a C-H bond at one of the seven deuterated positions of (±)-2-Methylpiperazine-d7 is cleaved during the slowest step of a reaction, the reaction will proceed more slowly than it would for the non-deuterated (protio) analogue. This results in a "normal" KIE, expressed as a ratio of rate constants (kH/kD) greater than 1. gmu.edu
In the context of drug metabolism, piperazine (B1678402) moieties are often subject to oxidation by cytochrome P450 (CYP) enzymes, which can involve hydrogen atom abstraction as a key step. researchgate.netacs.org For instance, the N-dealkylation of piperazine derivatives is a common metabolic pathway. acs.org If (±)-2-Methylpiperazine-d7 is used in in vitro metabolism studies with liver microsomes, a slower rate of formation of certain metabolites compared to the non-deuterated compound would strongly suggest that C-H bond cleavage at a deuterated position is rate-limiting. nih.gov Conversely, a kH/kD value of 1 would indicate that C-H bond cleavage is not involved in the rate-determining step. gmu.edu Secondary KIEs, where the isotope is not directly involved in bond cleavage but is located at a nearby position, can also provide valuable information about changes in hybridization at the reaction center. ias.ac.in
Table 1: Interpreting Theoretical Kinetic Isotope Effect (KIE) Values in Mechanistic Studies
| kH/kD Value | Interpretation | Example Implication for (±)-2-Methylpiperazine-d7 |
|---|---|---|
| ~ 1 | No primary KIE; C-H bond is not broken in the rate-determining step. | A metabolic or degradation reaction proceeds via a mechanism that does not involve initial C-H cleavage at a labeled position, such as direct N-oxidation. |
| 2 - 7 | Normal primary KIE; C-H bond is cleaved in the rate-determining step. libretexts.org | A CYP450-mediated oxidation reaction is likely initiated by hydrogen abstraction from a deuterated carbon on the piperazine ring or methyl group. |
| > 7 | Significant primary KIE, often involving quantum tunneling. | Indicates a reaction with a high activation barrier and a linear transition state, such as certain proton transfer reactions. |
Hydrogen-deuterium exchange (HDX) studies involve monitoring the exchange of labile protons in a molecule with deuterium from a deuterated solvent (e.g., D₂O). nih.gov While often used for studying protein conformation, the principles of HDX can also be applied to small molecules like (±)-2-Methylpiperazine-d7 to understand reaction pathways, particularly those involving acid-base catalysis. nih.govnih.gov
For example, if (±)-2-Methylpiperazine-d7 were subjected to photocatalyzed epimerization in the presence of a deuterated solvent, the location and extent of deuterium incorporation into the product could reveal the site of hydrogen atom transfer (HAT). nih.gov Observing deuterium incorporation specifically at certain α-amino C-H positions would provide strong evidence for a mechanism involving radical-mediated C-H bond cleavage and re-formation at those sites. nih.gov Such studies are invaluable for distinguishing between competing mechanistic pathways.
Tracing of Molecular Transformations in Complex Systems
The distinct mass signature of deuterated compounds makes them ideal tracers for following the journey of a molecule through complex biological or environmental systems. acs.org (±)-2-Methylpiperazine-d7 can be used as a stable isotope-labeled internal standard (IS) in quantitative mass spectrometry, a technique crucial for pharmacokinetic and metabolic studies. clearsynth.com
In drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical. acs.org When studying the metabolism of 2-methylpiperazine (B152721), (±)-2-Methylpiperazine-d7 serves as an almost perfect internal standard. scioninstruments.com
Methodology:
Dosing and Sampling: A test system (e.g., human liver microsomes, laboratory animals) is dosed with the non-deuterated 2-methylpiperazine. A known quantity of (±)-2-Methylpiperazine-d7 is then added to the collected biological samples (e.g., plasma, urine) during workup. clearsynth.comtexilajournal.com
Extraction and Analysis: The samples are processed to extract the analyte and the internal standard. This mixture is then analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). scioninstruments.com
Quantification: Because the deuterated standard is chemically nearly identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. clearsynth.com This co-elution compensates for variations in sample preparation and matrix effects that can suppress or enhance the analyte's signal. texilajournal.com The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference. By comparing the peak intensity of the analyte to that of the known amount of the internal standard, a precise and accurate quantification of the analyte and its metabolites can be achieved. clearsynth.comnih.gov
The use of (±)-2-Methylpiperazine-d7 also aids in the identification of unknown metabolites. Metabolites of 2-methylpiperazine will appear in the mass spectrum as pairs of peaks separated by a specific mass difference corresponding to the number of deuterium atoms retained from the deuterated parent compound, simplifying their identification in a complex biological matrix.
Table 2: Example Mass Shifts for Metabolites of (±)-2-Methylpiperazine-d7
| Parent Compound | Hypothetical Metabolite | Metabolic Reaction | Expected Mass of Deuterated Metabolite (Relative to Non-deuterated) |
|---|---|---|---|
| (±)-2-Methylpiperazine-d7 | Hydroxy-2-methylpiperazine-d6 | Hydroxylation on the piperazine ring | +6 Da |
| (±)-2-Methylpiperazine-d7 | 2-Methylpiperazine-N-oxide-d7 | N-oxidation | +7 Da |
Beyond biological systems, piperazine and its derivatives are used in industrial applications, such as in solvents for carbon dioxide capture, where they can undergo thermal and oxidative degradation. nih.govutexas.eduresearchgate.net Understanding these degradation pathways is crucial for optimizing process conditions and minimizing solvent loss.
By introducing (±)-2-Methylpiperazine-d7 into a controlled degradation experiment (e.g., heating in an oxygenated aqueous solution), researchers can trace the formation of degradation products. As with metabolic studies, the deuterium label acts as a flag. Degradation products containing parts of the original piperazine molecule will be isotopically labeled, allowing them to be identified by LC-MS. This technique helps to piece together the degradation mechanism, for instance, by identifying whether ring-opening, N-dealkylation, or other reactions are the primary pathways of breakdown. nsf.gov For example, identifying a deuterated ring-opened product would confirm that this degradation pathway is active for the piperazine core under the tested conditions.
Deuterium-Induced Conformational and Dynamic Studies
While most commonly applied to large biomolecules like proteins, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can also provide insights into the structure and dynamics of small molecules and their interactions. nih.govevotec.comacs.org The rate at which exchangeable protons (typically on N-H or O-H groups) are replaced by deuterium is sensitive to their solvent accessibility and involvement in hydrogen bonding. acs.org
For (±)-2-Methylpiperazine-d7, the two N-H protons on the piperazine ring are exchangeable. The rate of their exchange in D₂O could provide information about the conformational dynamics of the piperazine ring itself. For instance, different ring conformations (e.g., chair, boat) could expose the N-H protons to the solvent to varying degrees, leading to different exchange rates. Furthermore, if 2-methylpiperazine binds to a target molecule, such as a receptor or enzyme, the binding event can alter its conformation or shield one of the N-H protons from the solvent. mdpi.comresearchgate.net This would result in a reduced rate of deuterium uptake for the bound molecule compared to the free molecule, a change that can be precisely measured by HDX-MS. Such studies can reveal which part of the molecule is involved in binding and provide information on conformational changes that occur upon complex formation. sciopen.com
Applications of ± 2 Methylpiperazine D7 in Quantitative Analytical Methodologies
Development of Stable Isotope Labeled (SIL) Internal Standards
The use of stable isotope-labeled compounds as internal standards is considered the gold standard in quantitative mass spectrometry, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). acanthusresearch.comresearchgate.net (±)-2-Methylpiperazine-d7 serves as an exemplary SIL internal standard. When added to a sample at a known concentration, it co-elutes with the non-deuterated analyte (2-Methylpiperazine) and experiences similar effects during sample preparation, injection, and ionization. cerilliant.comchromatographyonline.com By normalizing the analyte's signal to the internal standard's signal, analysts can effectively compensate for variations in extraction recovery and matrix effects, leading to highly accurate and reproducible results. cerilliant.comlcms.cz The design of a good SIL standard requires that the isotopic label is stable and does not exchange with protons from the solvent or matrix, and that the mass difference is sufficient to prevent spectral overlap. acanthusresearch.com A mass difference of seven atomic mass units, as in (±)-2-Methylpiperazine-d7, is generally sufficient for this purpose. acanthusresearch.com
For quantitative analysis, a calibration curve is essential to establish the relationship between the instrument's response and the concentration of the analyte. nih.gov When using a SIL internal standard like (±)-2-Methylpiperazine-d7, the calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. chromatographyonline.commdpi.comresearchgate.net
A series of calibration standards are prepared containing known concentrations of the non-deuterated 2-Methylpiperazine (B152721), while a fixed amount of (±)-2-Methylpiperazine-d7 is added to each standard, as well as to the unknown samples. epa.gov After analysis by LC-MS/MS or GC-MS, the peak areas for both the analyte and the internal standard are measured. The use of the area ratio corrects for variability that can occur during the analytical process. chromatographyonline.comnih.gov
Validation of the calibration curve involves assessing its linearity, accuracy, and precision. nih.gov Linearity is typically evaluated by the coefficient of determination (r²), which should ideally be ≥0.99. mdpi.com The accuracy and precision of the method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across the range of the curve. lcms.cz
Table 1: Representative Calibration Curve Data for 2-Methylpiperazine using (±)-2-Methylpiperazine-d7 as Internal Standard in LC-MS/MS
| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 5,120 | 101,500 | 0.050 | 0.98 | 98.0 |
| 5.0 | 26,100 | 103,200 | 0.253 | 5.05 | 101.0 |
| 25.0 | 128,500 | 102,800 | 1.250 | 24.90 | 99.6 |
| 100.0 | 515,000 | 101,900 | 5.054 | 101.10 | 101.1 |
| 250.0 | 1,290,000 | 102,400 | 12.598 | 248.50 | 99.4 |
| 500.0 | 2,545,000 | 101,000 | 25.198 | 501.20 | 100.2 |
| This table is interactive. Users can sort the columns to analyze the data. | |||||
| Regression Equation: y = 0.0501x + 0.0012; r² = 0.9998 |
A primary advantage of using (±)-2-Methylpiperazine-d7 is the ability to accurately quantify its non-deuterated analogue in complex biological or environmental matrices, such as blood, urine, or wastewater. lcms.czchromatographyonline.com These matrices contain numerous endogenous components that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer—a phenomenon known as the matrix effect. nih.gov
Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the analyte response to the internal standard response, these matrix effects are effectively normalized, ensuring that the quantification is not biased by the sample matrix. lcms.cz This approach significantly improves the reliability and accuracy of the results compared to methods using external calibration or structurally different internal standards. researchgate.net Studies on other deuterated analogues have shown that this method can reduce relative standard deviation (%RSD) values from over 50% (due to matrix effects) to under 15%. lcms.cz
Table 2: Example of Recovery and Matrix Effect Assessment for the Quantification of 2-Methylpiperazine in Human Plasma
| QC Level | Analyte Spiked (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Low QC | 5.0 | 91.5 | 96.2 | 88.0 |
| Mid QC | 100.0 | 93.2 | 94.8 | 88.4 |
| High QC | 400.0 | 92.1 | 95.5 | 87.9 |
| This table is interactive. Users can sort the columns to analyze the data. | ||||
| Extraction Recovery is the measure of analyte loss during sample preparation. Matrix Effect is the measure of signal suppression or enhancement. Process Efficiency combines both factors. |
Reference Material and Quality Control Applications
Beyond its use as an internal standard in routine sample analysis, (±)-2-Methylpiperazine-d7 can be utilized as a reference material (RM) or a certified reference material (CRM). researchgate.neteuropean-accreditation.org RMs are crucial for calibrating instruments, validating analytical methods, and assessing the accuracy of test results. riccachemical.com CRMs are a higher grade of reference material, produced by an accredited body (e.g., under ISO 17034), and are accompanied by a certificate that states the property value, its uncertainty, and a statement of metrological traceability. riccachemical.comromerlabs.com
A laboratory can use a CRM of (±)-2-Methylpiperazine-d7 to:
Validate a New Method: Confirm that a newly developed method for quantifying 2-Methylpiperazine is accurate and fit for purpose. muva.de
Perform Quality Control (QC): Regularly analyze QC samples prepared from the reference material to monitor the ongoing performance and validity of an analytical method. riccachemical.commuva.de This ensures that results generated over time are consistent and reliable.
Establish Traceability: Ensure that the measurements are traceable to the International System of Units (SI), providing a high degree of confidence in the results. riccachemical.com
Table 3: Typical Quality Control Sample Results for a Validated Assay
| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| Low QC | 5.0 | 5.1 ± 0.21 | 4.1 | 102.0 |
| Mid QC | 100.0 | 98.7 ± 3.5 | 3.5 | 98.7 |
| High QC | 400.0 | 408.4 ± 14.2 | 3.5 | 102.1 |
| This table is interactive. Users can sort the columns to analyze the data. | ||||
| CV = Coefficient of Variation; SD = Standard Deviation |
Interlaboratory Comparison and Standardization Protocols
Interlaboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential for ensuring that different laboratories can produce comparable and accurate results for the same measurement. europa.eueuropa.eu They are a key component of laboratory quality assurance and are often required for accreditation. europa.eumatec-conferences.org
In an ILC for the analysis of 2-Methylpiperazine, a homogenous test material would be distributed to multiple participating laboratories. To facilitate accurate quantification and allow for a fair comparison of performance, this material could be spiked with both the analyte and its deuterated internal standard, (±)-2-Methylpiperazine-d7. Each laboratory analyzes the sample using their own method and reports their result. europa.eu
The results are then statistically analyzed, often against an assigned consensus value, and each laboratory's performance is evaluated. europa.eueuropa.eu The use of a common, high-purity internal standard like (±)-2-Methylpiperazine-d7 within such a scheme helps to minimize variability arising from different quantification strategies and provides a more robust assessment of each laboratory's capabilities in sample preparation and instrumentation. researchgate.net This process is vital for standardizing analytical protocols and ensuring data reliability across different testing sites, which is critical in areas such as clinical diagnostics, environmental monitoring, and forensic toxicology. matec-conferences.orgmedrxiv.org
Table 4: Hypothetical Results from an Interlaboratory Comparison for 2-Methylpiperazine Analysis
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | z-Score | Performance |
| Lab A | 55.2 | 58.0 | -0.6 | Satisfactory |
| Lab B | 60.1 | 58.0 | 0.4 | Satisfactory |
| Lab C | 68.5 | 58.0 | 2.1 | Questionable |
| Lab D | 56.9 | 58.0 | -0.2 | Satisfactory |
| Lab E | 45.1 | 58.0 | -2.6 | Questionable |
| Lab F | 72.0 | 58.0 | 3.1 | Unsatisfactory |
| This table is interactive. Users can sort the columns to analyze the data. | ||||
| The z-score is a standardized measure of a laboratory's performance. A | z | ≤ 2 is generally considered satisfactory. europa.eu |
Computational and Theoretical Studies on Deuterated Methylpiperazines
Quantum Chemical Calculations for Isotopic Effects on Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the subtle yet significant effects of isotopic substitution. ijcrt.orgbarc.gov.in These methods allow for the precise calculation of molecular geometries, electronic structures, and vibrational frequencies, providing a foundational understanding of how deuteration alters the characteristics of (±)-2-Methylpiperazine-d7 compared to its non-deuterated counterpart.
One of the most direct and predictable consequences of deuteration is the alteration of vibrational frequencies. ajchem-a.com The substitution of hydrogen with the heavier deuterium (B1214612) isotope increases the reduced mass of the corresponding bonds (e.g., C-D, N-D). ajchem-a.com This change leads to a decrease, or redshift, in the vibrational frequencies of stretching and bending modes involving the deuterated positions. ajchem-a.comajchem-a.com
Computational methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) can accurately predict these shifts. tandfonline.comdergipark.org.tr For the parent compound, 2-methylpiperazine (B152721), C-H stretching vibrations of the piperazine (B1678402) ring are typically observed in the 2800-3100 cm⁻¹ range, while N-H stretching occurs between 3220-3500 cm⁻¹. researchgate.net Upon deuteration in (±)-2-Methylpiperazine-d7, these frequencies are expected to shift to lower wavenumbers. The magnitude of this shift is inversely related to the square root of the reduced mass, a principle that allows for reliable spectroscopic predictions.
Table 1: Predicted Vibrational Frequency Shifts in (±)-2-Methylpiperazine-d7 This table presents theoretically predicted shifts for key vibrational modes based on established principles of isotopic substitution. Actual experimental values may vary.
| Vibrational Mode | Typical Frequency Range (C-H/N-H) (cm⁻¹) | Predicted Frequency Range (C-D/N-D) (cm⁻¹) | Predicted Shift (Redshift) |
|---|---|---|---|
| Aliphatic C-H Stretch | 2800 - 3000 researchgate.net | ~2100 - 2200 | Significant |
| N-H Stretch | 3220 - 3500 researchgate.net | ~2400 - 2500 | Significant |
| C-H Bending | 1350 - 1470 | ~980 - 1080 | Moderate |
| N-H Bending | 1500 - 1650 | ~1100 - 1200 | Moderate |
Deuteration also influences bond dissociation energies (BDEs) and, consequently, the energetics of chemical reactions. The primary reason for this is the difference in zero-point vibrational energy (ZPVE) between a C-H/N-H bond and a C-D/N-D bond. A bond to deuterium has a lower ZPVE than a bond to hydrogen. princeton.edu As a result, it requires more energy to break a C-D or N-D bond compared to its C-H or N-H equivalent, a phenomenon known as the kinetic isotope effect (KIE). askfilo.com
The C-H bond dissociation energy in a related molecule like ethane (B1197151) is approximately 423 kJ/mol. researchgate.net For (±)-2-Methylpiperazine-d7, the BDEs for the C-D and N-D bonds will be slightly higher than the corresponding C-H and N-H bonds in the non-deuterated molecule. askfilo.com This increased bond strength can slow down metabolic reactions that involve the cleavage of these bonds, a key principle behind the development of deuterated drugs. Theoretical calculations can quantify these differences, providing estimates for reaction enthalpies and activation barriers, which are crucial for predicting the metabolic stability of the compound. princeton.edulibretexts.org
Table 2: Comparative Bond Dissociation Energies (BDE) Illustrative values based on general principles of kinetic isotope effects. Specific calculated values for (±)-2-Methylpiperazine-d7 would require dedicated DFT calculations.
| Bond Type | Typical BDE (kJ/mol) researchgate.netucsb.edu | Effect of Deuteration | Rationale |
|---|---|---|---|
| Alkyl C-H | ~410-423 | Increased BDE for C-D | Lower zero-point energy of C-D bond askfilo.com |
| Amine N-H | ~390 | Increased BDE for N-D | Lower zero-point energy of N-D bond askfilo.com |
Molecular Dynamics Simulations of Deuterated Piperazine Conformations
Molecular dynamics (MD) simulations provide a way to study the time-evolved behavior of molecules, including conformational changes. rit.eduresearchgate.net The piperazine ring exists predominantly in a chair conformation to minimize steric hindrance. orgosolver.comuniba.it For 2-substituted piperazines, there is a preference for the substituent to be in an axial position to avoid unfavorable interactions. nih.gov
While deuteration generally does not alter the average molecular structure significantly, it can affect the dynamics of conformational transitions. ajchem-a.comajchem-a.com The increased mass of deuterium can subtly dampen the vibrational motions that contribute to ring flipping and substituent reorientation. MD simulations of (±)-2-Methylpiperazine-d7, using force fields specifically parameterized for deuterated species, can reveal if these isotopic effects lead to a different conformational landscape or altered population of conformers over time compared to the standard isotopologue. nih.govresearchgate.net These simulations trace the trajectory of each atom, offering insights into the flexibility of the molecule and the stability of its various conformations in a simulated physiological environment.
Docking and Binding Affinity Predictions: Structural and Energetic Aspects
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. ijrti.orgresearchgate.net This method scores different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). schrodinger.com
Future Directions and Emerging Research Avenues
Advancements in Deuteration Technologies
The synthesis of deuterated compounds like (±)-2-Methylpiperazine-d7 is benefiting from significant progress in deuteration technologies. These advancements are making the production of such molecules more efficient, selective, and scalable. nih.gov Modern pharmaceutical chemistry is increasingly applying deuteration technology to alter the pharmacokinetic and metabolic properties of drug molecules, often leading to improved efficacy and reduced toxicity. svchembiotech.com
Key developments in deuteration methodologies include:
Catalytic Isotope Exchange: New catalytic systems are being developed for more effective hydrogen-deuterium exchange reactions. These methods often use deuterium (B1214612) oxide (D2O) as the deuterium source and allow for the specific labeling of molecules. resolvemass.ca
Transition Metal-Catalyzed Reactions: Breakthroughs in transition metal-catalyzed cross-coupling reactions are facilitating the direct introduction of deuterated functional groups, such as a CD3 (trideuteromethyl) group, onto various molecular scaffolds.
Site-Selective Deuteration: A major challenge and focus of current research is achieving site-selective deuteration. The ability to replace specific hydrogen atoms with deuterium is crucial for fine-tuning the metabolic properties of a compound or for probing specific reaction mechanisms. rsc.org The development of methodologies for the large-scale, reliable, and site-selective preparation of deuterated active pharmaceutical ingredients (APIs) has been spurred by the demand for these compounds in drug discovery. nih.gov
These evolving technologies are crucial for expanding the availability and application of complex deuterated molecules such as (±)-2-Methylpiperazine-d7, enabling more sophisticated research into its properties and potential uses. svchembiotech.com
Integration with Advanced Spectroscopic Techniques
Deuterated compounds, including (±)-2-Methylpiperazine-d7, are invaluable tools in advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals from non-deuterated solvents can overwhelm the signals from the analyte. The use of deuterated solvents, where hydrogen is replaced by deuterium, eliminates this interference, resulting in clearer spectra for analysis. tcichemicals.comlabinsights.nl While (±)-2-Methylpiperazine-d7 is not a solvent, its deuterated nature is similarly advantageous when studying its interactions or reactions, as it provides a distinct spectroscopic signature. resolvemass.ca
Deuterium Metabolic Imaging (DMI) is an emerging in vivo imaging technique that tracks the metabolic fate of deuterium-labeled substrates. nih.govbohrium.com This method offers a powerful way to study metabolic pathways in real-time with minimal background signal due to the low natural abundance of deuterium. nih.govbohrium.com The chemical shifts of deuterium nuclei are analogous to their proton counterparts, making spectral interpretation relatively straightforward. nih.gov
Mass Spectrometry (MS): In mass spectrometry, deuterated compounds like (±)-2-Methylpiperazine-d7 serve as ideal internal standards for quantitative analysis. clearsynth.comtexilajournal.com Because they are chemically almost identical to their non-deuterated (protium) counterparts, they behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.net However, their different mass allows them to be easily distinguished from the analyte by the mass spectrometer. clearsynth.com
This co-elution and distinct mass difference enable highly accurate and precise quantification by correcting for variations in sample processing and matrix effects, where other compounds in a complex sample might interfere with the measurement. clearsynth.comtexilajournal.com The use of stable isotopically labeled internal standards is considered the gold standard in many quantitative LC-MS/MS assays. researchgate.net
| Technique | Application of Deuterated Compounds | Benefit for (±)-2-Methylpiperazine-d7 Research |
| NMR Spectroscopy | Used as non-interfering solvents and as probes in metabolic studies. | Allows for clearer analysis of the compound and its interactions; enables in vivo metabolic tracking through techniques like DMI. tcichemicals.comnih.gov |
| Mass Spectrometry | Employed as internal standards for accurate quantification. | Enables precise measurement of the non-deuterated analogue in complex samples by correcting for analytical variability. clearsynth.comtexilajournal.com |
Novel Applications as Mechanistic Probes and Analytical Standards
The unique properties of deuterated compounds position them as powerful tools for investigating reaction mechanisms and as high-fidelity analytical standards.
Mechanistic Probes: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. neulandlabs.com This difference in bond strength can lead to a slower rate for reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). portico.orgtaylorandfrancis.com
Scientists exploit the KIE to:
Elucidate Reaction Mechanisms: By observing a change in the reaction rate upon deuteration, researchers can determine if a specific C-H bond is broken during the critical step of a reaction. nih.govresearchgate.net This has been widely used to study the mechanisms of enzymes, particularly the cytochrome P450 (CYP) family, which is responsible for the metabolism of many drugs. nih.govnih.govnih.gov
Probe Metabolic Pathways: Deuterium labeling can be used to trace the metabolic fate of a molecule in vitro and in vivo. researchgate.net By analyzing the metabolites, researchers can identify the sites on a molecule that are most susceptible to metabolic transformation.
Investigate Metabolic Switching: In some cases, slowing down metabolism at one site through deuteration can cause the metabolic process to shift to a different, previously minor pathway. nih.govresearchgate.net Studying this "metabolic switching" can provide deeper insights into the complex patterns of drug metabolism and help in identifying potentially toxic metabolic pathways. juniperpublishers.com
Analytical Standards: As discussed, (±)-2-Methylpiperazine-d7 is an excellent internal standard for quantifying its non-deuterated counterpart, 2-Methylpiperazine (B152721), in various analytical methods, especially those coupled with mass spectrometry. texilajournal.comnih.gov The use of stable isotopically labeled internal standards is crucial for achieving the accuracy and precision required in many fields, including therapeutic drug monitoring and environmental analysis. clearsynth.comtexilajournal.com
The reliability of deuterated standards stems from their ability to mimic the analyte of interest throughout the analytical process, compensating for potential errors and ensuring robust and validated methods. clearsynth.com
Q & A
Q. What are the key considerations in synthesizing (±)-2-Methylpiperazine-d7 with high isotopic purity?
Methodological Answer:
- Deuterium Incorporation : Use deuteration techniques such as acid-catalyzed H/D exchange or catalytic deuteration under controlled conditions (e.g., D₂O or deuterated solvents). Ensure reaction intermediates are compatible with deuterium retention .
- Purification : Employ normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to separate byproducts and verify isotopic purity via mass spectrometry (MS) .
- Reaction Optimization : Screen solvents (e.g., THF, DMF), reaction times, and stoichiometric ratios of precursors to maximize yield and minimize isotopic dilution. For example, highlights benzoic acid derivatives as viable starting materials for piperazine synthesis .
Q. What analytical techniques are essential for characterizing (±)-2-Methylpiperazine-d7 and ensuring its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/²H NMR to confirm deuterium substitution patterns and rule out protiated contaminants .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and isotopic distribution; compare fragmentation patterns with non-deuterated analogs .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., amylose-based) to resolve (±)-enantiomers if racemization occurs during synthesis .
Advanced Research Questions
Q. How can (±)-2-Methylpiperazine-d7 be utilized as a tracer in metabolic or pharmacokinetic studies?
Methodological Answer:
- Isotopic Labeling : Incorporate the compound into drug candidates (e.g., dopamine receptor ligands) to track metabolic pathways via LC-MS/MS. For instance, demonstrates piperazine derivatives as key motifs in receptor-binding studies .
- Data Validation : Use stable isotope dilution assays (SIDA) to correct for matrix effects in biological samples. Compare deuterated/non-deuterated analogs to quantify metabolic turnover rates .
Q. What strategies resolve data discrepancies in CO₂ absorption studies using (±)-2-Methylpiperazine-d7?
Methodological Answer:
- Modeling and Validation : Develop kinetic models (e.g., termolecular reaction mechanisms) to account for solvent-deuterium effects on CO₂ absorption rates. highlights 2-Methylpiperazine's use in CO₂ capture systems, where isotopic substitution may alter reaction entropy .
- Control Experiments : Compare absorption efficiencies of deuterated vs. non-deuterated analogs under identical conditions (pH, temperature) to isolate isotopic effects .
Q. How can researchers optimize enantiomeric resolution of (±)-2-Methylpiperazine-d7 for chiral drug development?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for HPLC separation .
- Dynamic Kinetic Resolution (DKR) : Apply asymmetric catalysis (e.g., palladium complexes) to enantioselectively functionalize the piperazine ring while retaining deuterium labels .
Methodological Considerations for Experimental Design
Q. What precautions are critical when handling (±)-2-Methylpiperazine-d7 in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent protiation from ambient moisture .
- Safety Protocols : Use fume hoods for synthesis steps involving volatile deuterated reagents (e.g., CD₃OD). Reference OSHA guidelines for piperazine derivatives, which recommend PPE and static discharge controls .
Q. How can isotopic purity be maintained during long-term stability studies of (±)-2-Methylpiperazine-d7?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate aging. Monitor deuterium retention via ²H NMR .
- Degradation Pathway Analysis : Use high-resolution MS (HRMS) to identify protiated degradation products and adjust formulation buffers (e.g., pH stabilizers) accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
